molecular formula C12H16ClN B14327243 2-Chloro-6-cyclohexyl-4-methylpyridine CAS No. 109203-51-2

2-Chloro-6-cyclohexyl-4-methylpyridine

Cat. No.: B14327243
CAS No.: 109203-51-2
M. Wt: 209.71 g/mol
InChI Key: GNHZWBVSGWJMLC-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a chlorine atom at the second position, a cyclohexyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclohexyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedel-Crafts acylation reaction can be employed, followed by a series of reduction and substitution reactions to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclohexyl-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-6-cyclohexyl-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclohexyl-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 2-Chloro-6-methylpyridine
  • 2-Chloro-6-cyclohexylpyridine

Uniqueness

2-Chloro-6-cyclohexyl-4-methylpyridine is unique due to the presence of both a cyclohexyl group and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

109203-51-2

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-chloro-6-cyclohexyl-4-methylpyridine

InChI

InChI=1S/C12H16ClN/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

GNHZWBVSGWJMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C2CCCCC2

Origin of Product

United States

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